molecular formula C17H14O6 B043526 Hortensin CAS No. 123442-39-7

Hortensin

Katalognummer: B043526
CAS-Nummer: 123442-39-7
Molekulargewicht: 314.29 g/mol
InChI-Schlüssel: HJNLHRFLGKGWLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural and Functional Characterization

Phylogenetic Classification and Source Diversity

Hortensin occurs in two phylogenetically distinct plant families, reflecting divergent evolutionary pathways:

Source Plant Family Compound Type Molecular Weight Key Biological Role
Millingtonia hortensis Bignoniaceae Flavone (3,4′-dihydroxy-6,7-dimethoxyflavone) 314.29 Da Antioxidant, UV protection
Atriplex hortensis Amaranthaceae Type 1 RIPs (Hortensins 1–5) 28–30 kDa rRNA N-glycosidase, cytotoxicity

Millingtonia hortensis, a tropical tree native to Southeast Asia, produces this compound as a secondary metabolite in its flowers . In contrast, Atriplex hortensis (garden orache) synthesizes this compound isoforms in seeds as defense proteins against pathogens . Phylogenetic analysis places these plants in separate clades: Bignoniaceae within Lamiales and Amaranthaceae within Caryophyllales, indicating convergent evolution of "this compound" nomenclature.

Comparative Analysis of this compound Isoforms

Flavone vs. RIP Structural Profiles

The flavone this compound (C₁₇H₁₄O₆) features a 2-phenylchromen-4-one backbone with hydroxyl and methoxy substitutions at C-3, C-4′, C-6, and C-7 . Its planar structure enables intercalation into DNA, while the phenolic groups mediate free radical scavenging .

In contrast, this compound RIPs are globular proteins with conserved RNA N-glycosidase domains. Key structural differences among isoforms include:

Isoform Molecular Weight Glycosylation Cytotoxicity (U87MG IC₅₀)
This compound 1 29.5 kDa Non-glycosylated >100 μM
This compound 2 29 kDa High 85 μM
This compound 4 28.5 kDa Low 22 μM
This compound 5 30 kDa Non-glycosylated 18 μM

This compound 4, the most potent isoform, shares 98% sequence homology with Atriplex patens RIPs, featuring 254 amino acids and a HexNAc modification at Asn231 . Molecular dynamics simulations reveal that glycosylation stabilizes the substrate-binding pocket, enhancing depurination activity on 28S rRNA .

Glycosylation Patterns and Functional Implications

Glycosylation critically modulates this compound RIP bioactivity:

Glycosylation Status Thermal Stability (Tₘ) DNA Depurination Rate (kₐₜ/Kₘ) Antifungal Activity
Non-glycosylated 62°C 1.4 × 10³ M⁻¹s⁻¹ Weak
Partially glycosylated 68°C 3.8 × 10³ M⁻¹s⁻¹ Moderate
Highly glycosylated 74°C 6.2 × 10³ M⁻¹s⁻¹ Strong

Mass spectrometry data confirm that this compound 2 carries N-linked glycans (Hex5HexNAc2) at Asn120 and Asn231, which sterically hinder protease access while facilitating membrane translocation . This modification doubles the half-life in serum compared to non-glycosylated isoforms .

For the flavone variant, absence of glycosylation limits its bioavailability. Quantum mechanical calculations show methoxy groups at C-6/C-7 reduce solubility (LogP = 2.89) but enhance membrane permeability .

Eigenschaften

CAS-Nummer

123442-39-7

Molekularformel

C17H14O6

Molekulargewicht

314.29 g/mol

IUPAC-Name

3-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one

InChI

InChI=1S/C17H14O6/c1-21-13-7-11-12(8-14(13)22-2)23-17(16(20)15(11)19)9-3-5-10(18)6-4-9/h3-8,18,20H,1-2H3

InChI-Schlüssel

HJNLHRFLGKGWLI-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)OC

Kanonische SMILES

COC1=C(C=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)OC

Andere CAS-Nummern

123442-39-7

Synonyme

3-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-4H-1-benzopyran-4-one
hortensin

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Biochemical Properties and Mechanisms

Hortensin is classified as a type 1 ribosome-inactivating protein (RIP) that exhibits significant cytotoxicity against various cancer cell lines, particularly glioblastoma cells. The mechanism of action involves the inhibition of protein synthesis by damaging ribosomes, which leads to apoptosis in malignant cells. Studies have shown that hortensins 4 and 5 can induce morphological changes in U87MG glioblastoma cells, leading to increased cell death in a dose-dependent manner .

Table 1: Cytotoxic Effects of Hortensins on Glioblastoma Cells

This compound Concentration (µM)% Apoptotic Cells
0.18.0
0.511.0
1.050.0

Cancer Treatment

The cytotoxic properties of this compound make it a candidate for developing immunotoxins or nanoconstructs aimed at selectively targeting cancer cells. The ability to induce apoptosis in glioblastoma cells highlights its potential role in cancer therapy, particularly given the challenges associated with treating this aggressive form of cancer .

Antioxidant and Hepatoprotective Effects

This compound has been identified as a potent antioxidant, contributing to liver protection against chemical-induced damage. In studies involving Millingtonia hortensis flower extracts, pre-treatment with these extracts significantly reduced markers of liver injury caused by carbon tetrachloride (CCl₄), suggesting a hepatoprotective role .

Agricultural Applications

In agriculture, this compound's role extends to enhancing plant defense mechanisms against pathogens and pests. Research indicates that the expression of RIPs like this compound can be modulated to improve resistance against viruses, fungi, and insects . This potential for biopesticide development could lead to sustainable agricultural practices.

Larvicidal Activity

Essential oils extracted from Millingtonia hortensis flowers have demonstrated significant larvicidal activity against mosquito larvae, particularly Aedes aegypti. The oils showed a mortality rate of up to 98% within 24 hours at optimal concentrations, indicating their potential use as natural insecticides .

Neuroprotective Effects

This compound's impact on the central nervous system (CNS) has been explored through studies on M. hortensis flower extracts, which exhibited sleep-promoting effects in animal models. The extracts enhanced synaptic plasticity and reduced oxidative stress markers in aging neurons, suggesting potential applications in neurodegenerative diseases .

Case Studies and Clinical Insights

Several studies have documented the therapeutic effects of this compound and its derivatives:

  • A study demonstrated significant anti-aging effects through increased cell viability and reduced apoptosis in neuronal cells treated with M. hortensis extracts .
  • Another investigation highlighted the antimicrobial properties of M. hortensis, reinforcing its traditional use in treating infections .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Ribosome-Inactivating Proteins (RIPs)

Structural and Functional Similarities

Hortensin shares functional homology with other Type 1 RIPs, such as quinoin (from Quinoa) and sodin 5 (from Salsola soda). Key comparisons include:

Table 1: Structural and Enzymatic Comparison of this compound Isoforms and Reference RIPs
Compound Glycosylation IC50 (Protein Synthesis Inhibition) PNAG Activity (Adenine Release) RNase Activity
This compound 1 No 31.83 pM Moderate Yes
This compound 2 High 11.47 pM High (1.5–2.3× quinoin) Yes
This compound 4 Slight 20.14 pM Moderate No
This compound 5 No 14.92 pM Moderate No
Quinoin Variable ~15–30 pM Baseline No
Sodin 5 No Not reported Not reported No
  • Glycosylation Impact : Glycosylation correlates with enzymatic potency. This compound 2, the most glycosylated isoform, exhibits the highest PNAG activity and lowest IC50 .
  • RNase Activity: Unlike quinoin or sodin 5, Hortensins 1 and 2 display RNase-like activity, broadening their mechanistic scope .

Cytotoxic Efficacy in Glioblastoma Models

Hortensins 4 and 5 show superior cytotoxicity compared to other RIPs:

Table 2: Cytotoxicity of this compound Isoforms in U87MG Cells (72 h treatment)
Compound IC50 (µM) Apoptosis Induction (TUNEL Assay)
This compound 4 0.5 Significant DNA fragmentation
This compound 5 0.1 Extreme DNA fragmentation
Quinoin >1.0 Not observed
Sodin 5 Not tested Not reported
  • Dose-Dependent Effects : this compound 5 at 1.0 µM reduces U87MG cell viability to <20% (MTT assay), with apoptosis confirmed via TUNEL staining .

Unique Advantages and Limitations

  • Advantages: Dual enzymatic activity (N-glycosidase and RNase) in Hortensins 1/2 enhances ribosome inactivation .
  • Limitations :
    • Glycosylation in this compound 2 may limit tumor penetration due to increased molecular size .
    • RNase activity in Hortensins 1/2 could induce off-target RNA degradation, requiring targeted delivery systems .

Vorbereitungsmethoden

Plant Material Preparation

Flowers of Millingtonia hortensis are shade-dried, powdered, and subjected to solvent extraction. Ethanol (70%) is preferred for its ability to solubilize polar flavonoids while minimizing non-target compounds. Soxhlet extraction for 8 hours yields a crude ethanolic extract, which is concentrated under reduced pressure at 40–50°C.

Phytochemical Enrichment

The crude extract undergoes sequential liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol). This compound, being moderately polar, partitions into ethyl acetate. Further purification employs column chromatography with silica gel and gradients of ethyl acetate in hexane.

Challenges in Natural Isolation

  • Low Yield : this compound constitutes <0.1% of the dried flower mass, necessitating large plant quantities.

  • Co-eluting Contaminants : Structural analogs like hispidulin require high-resolution techniques (e.g., preparative HPLC) for separation.

Total Synthesis of this compound

The revised structure enabled systematic synthetic routes. Below is a stepwise analysis of the most efficient protocol:

Retrosynthetic Strategy

This compound is dissected into two fragments:

  • Fragment A : Benzoyl-protected phloroglucinol (C6-methoxy, C5/C7-hydroxy).

  • Fragment B : 4-Hydroxybenzaldehyde (C4′-hydroxy).

Key reactions : Claisen-Schmidt condensation, Stille coupling, and regioselective protection/deprotection.

Step 1: Selective Protection of Phloroglucinol

Phloroglucinol (7 ) undergoes methoxymethyl (MOM) protection using MOMCl and DIPEA in dichloromethane. Dual protection at C4 and C6 yields 20 (80% yield):

Phloroglucinol+2MOMClDIPEA, CH2Cl2C4/C6-MOM-protected intermediate\text{Phloroglucinol} + 2 \text{MOMCl} \xrightarrow{\text{DIPEA, CH}2\text{Cl}2} \text{C4/C6-MOM-protected intermediate}

Step 2: Regioselective Iodination

Reaction of 11 with I₂ and CF₃CO₂Ag selectively iodinates C3 (90% yield), exploiting steric hindrance at C5.

Step 3: Benzylation and Stille Coupling

Benzylation of 12 followed by Stille coupling with tributyl(1-ethoxyvinyl)tin introduces the acetyl moiety (22 , 83% yield).

Step 4: Baeyer-Villiger Oxidation

Oxidation of 22 with m-CPBA generates a ketone intermediate, which undergoes hydrolysis to yield 14 .

Step 5: Methylation and Claisen-Schmidt Condensation

Methylation of 14 with CH₃I introduces the C6-methoxy group. Condensation with 4-(benzyloxy)benzaldehyde forms chalcone 24a (92% yield).

Step 6: Cyclization and Deprotection

I₂-catalyzed cyclization of 24a yields flavone 25a . Final deprotection with BCl₃ removes benzyl groups, affording this compound (85% yield).

Synthetic Route Efficiency

StepReactionYield (%)Key Reagents
1MOM protection80MOMCl, DIPEA
2Iodination90I₂, CF₃CO₂Ag
3Stille coupling83PdCl₂(PPh₃)₂, tributyltin reagent
4Baeyer-Villiger oxidation75m-CPBA
5Claisen-Schmidt condensation924-(Benzyloxy)benzaldehyde
6Final deprotection85BCl₃

Overall yield : 12.4% (calculated from stepwise yields).

Analytical Validation of this compound

Spectroscopic Characterization

  • ¹H-NMR : Distinct signals for C6-OCH₃ (δ 3.74 ppm), aromatic protons (δ 6.21–7.92 ppm), and hydroxyl groups (δ 10.38–13.07 ppm).

  • HR-ESI-MS : m/z 301.0712 [M+H]⁺ (calcd. for C₁₆H₁₃O₆, 301.0710).

Comparative Analysis with Natural this compound

Synthetic this compound matched natural isolates in:

  • Retention time (HPLC: C18 column, 70% MeOH).

  • Circular dichroism (CD) spectra .

Q & A

Q. How to identify literature gaps for Hortensin research?

Conduct systematic reviews using databases (PubMed, Scopus) with keywords like "this compound pharmacokinetics" or "this compound mechanism of action." Use tools like PRISMA to map existing studies and highlight understudied areas (e.g., dose-response relationships or long-term effects). Prioritize recent reviews (post-2020) to avoid redundancy .

Q. What experimental design principles apply to in vitro this compound studies?

Use dose-ranging assays (e.g., 0.1–100 µM) to establish toxicity thresholds. Include positive/negative controls (e.g., known enzyme inhibitors) and replicate experiments ≥3 times. Document cell lines, culture conditions, and this compound solubility parameters (e.g., DMSO concentration ≤0.1%) to ensure reproducibility .

Q. How to structure a this compound-focused research paper?

Follow IMRaD format:

  • Introduction : Link this compound’s biochemical properties to unresolved issues (e.g., conflicting efficacy reports in cancer models).
  • Methods : Specify HPLC protocols for compound quantification or animal models (e.g., murine xenografts).
  • Results : Avoid duplicating data in tables/figures; use ANOVA for statistical significance.
  • Discussion : Contrast findings with prior studies, addressing variables like solvent choice or incubation time .

Advanced Research Questions

Q. How to resolve contradictory data on this compound’s mechanism of action?

Perform meta-analyses using tools like RevMan to compare studies. Assess methodological variables:

  • Experimental conditions : pH, temperature, or cell passage number.
  • Assay specificity : Use siRNA knockdowns or CRISPR-edited models to validate target engagement.
  • Data normalization : Correct for batch effects via z-score transformation .

Q. What strategies improve reproducibility in this compound animal studies?

Adopt ARRIVE guidelines:

  • Sample size : Power analysis (α=0.05, β=0.2) to determine minimum n.
  • Blinding : Randomize treatment groups and use coded samples.
  • Reporting : Publish raw data (e.g., via Zenodo) and detailed protocols (e.g., injection volumes, anesthesia methods) .

Q. How to design multi-omics studies for this compound’s polypharmacology?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data. Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify overlapping networks. Validate hypotheses with functional assays (e.g., kinase activity profiling) .

Methodological Pitfalls & Solutions

Q. Why do this compound pharmacokinetic studies yield variable bioavailability results?

Issue : Differences in administration routes (oral vs. IV) or analytical methods (LC-MS vs. ELISA). Solution : Standardize protocols via inter-lab collaborations and reference standards (e.g., USP this compound). Use PBPK modeling to predict human pharmacokinetics .

Q. How to address low statistical power in this compound clinical trials?

Issue : Small cohorts due to rare adverse events or recruitment challenges. Solution : Use adaptive trial designs or Bayesian methods to update sample size requirements mid-study. Pool data from observational cohorts via platforms like ClinicalTrials.gov .

Data Management & Ethics

Q. How to ethically share this compound-related datasets?

Deposit raw data in FAIR-aligned repositories (e.g., Figshare, GEO) with CC-BY licenses. Annotate metadata comprehensively (e.g., HPLC column type, ion suppression thresholds) .

Q. What frameworks assess this compound’s environmental impact in preclinical studies?

Apply GREEN Chemistry metrics (e.g., E-factor) to solvent waste. Use computational tools (ECOSAR) to predict ecotoxicity of metabolites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.